molecular formula C25H22ClN3O7S B2543002 ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-37-3

ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2543002
CAS No.: 851950-37-3
M. Wt: 543.98
InChI Key: RVZBGRMOLSAUTH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thieno[3,4-d]pyridazines. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a chlorophenyl group, and a trimethoxybenzamido moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-d]pyridazine core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.

    Attachment of the Trimethoxybenzamido Moiety: This step involves the reaction of the intermediate compound with 3,4,5-trimethoxybenzoic acid or its derivatives under amide formation conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate: This compound has a similar chlorophenyl group but differs in the core structure and functional groups.

    Ethyl 3,4,5-trimethoxybenzoylacetate: This compound shares the trimethoxybenzoyl moiety but has a different overall structure and properties.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O7S/c1-5-36-25(32)20-16-12-37-23(19(16)24(31)29(28-20)15-8-6-14(26)7-9-15)27-22(30)13-10-17(33-2)21(35-4)18(11-13)34-3/h6-12H,5H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZBGRMOLSAUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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